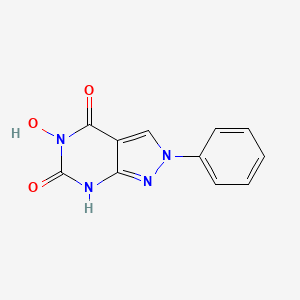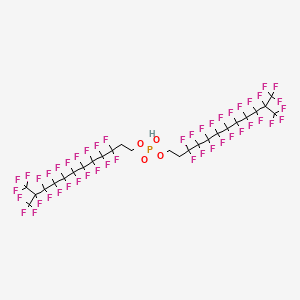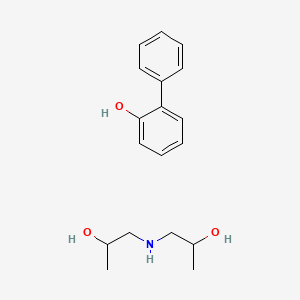
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate is a chemical compound with the molecular formula C31H52O4 and a molecular weight of 488.7422 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-methoxyethyl carbonate
Vorbereitungsmethoden
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol (cholesterol) with 2-methoxyethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 will regenerate the original cholesterol.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to cholesterol metabolism and its derivatives. It serves as a model compound to understand the behavior of cholesterol esters in biological systems.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle. The carbonate ester linkage can be hydrolyzed in vivo to release active cholesterol, which may have implications in treating cholesterol-related disorders.
Industry: It is used in the formulation of certain cosmetic products, where it acts as an emollient and stabilizer.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate involves its hydrolysis to release cholesterol and 2-methoxyethanol. The released cholesterol can then participate in various biological pathways, including membrane synthesis and hormone production. The molecular targets include enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol ester hydrolase (CEH).
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate include other cholesterol esters such as:
Cholesteryl acetate: An ester of cholesterol with acetic acid, used in similar applications but with different hydrolysis properties.
Cholesteryl oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid, used in studies of lipid metabolism.
This compound is unique due to the presence of the 2-methoxyethyl carbonate group, which imparts different chemical and biological properties compared to other cholesterol esters .
Eigenschaften
CAS-Nummer |
40228-74-8 |
|---|---|
Molekularformel |
C31H52O4 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
[(3S,8R,9R,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methoxyethyl carbonate |
InChI |
InChI=1S/C31H52O4/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(35-29(32)34-19-18-33-6)14-16-30(23,4)28(25)15-17-31(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3/t22-,24+,25-,26+,27+,28-,30+,31-/m1/s1 |
InChI-Schlüssel |
ZKVYTLIHPTTXDU-OXOKZELFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCOC)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















